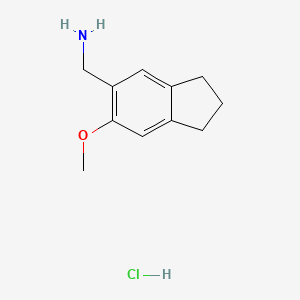

1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

Description

1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a synthetic organic compound featuring a partially saturated indene ring substituted with a methoxy group at position 6 and a methanamine moiety at position 5, with a hydrochloride salt form. Its molecular formula is C₁₁H₁₆ClNO, and it has a molecular weight of 213.70 g/mol . It has been utilized in organic synthesis as a building block for pharmaceuticals and biochemical tools, though commercial availability has been discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name |

(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12;/h5-6H,2-4,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCZPARQCJLTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCC2=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.

Biology: It has shown potential in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Substituent Variations on the Indene Core

1-(2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride

- Key Difference : Lacks the 6-methoxy group.

- Molecular Formula : C₁₀H₁₄ClN.

- Molecular Weight : 183.68 g/mol.

- Impact : The absence of the methoxy group reduces polarity and may alter pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .

(R)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride Key Difference: Ethylamine side chain instead of methanamine. Molecular Formula: C₁₁H₁₆ClN. Molecular Weight: 197.71 g/mol.

6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Core Skeleton Variations

5-Methoxytryptamine Hydrochloride

- Key Difference : Indole ring (aromatic) instead of dihydroindene.

- Molecular Formula : C₁₁H₁₅ClN₂O.

- Molecular Weight : 234.70 g/mol.

- Impact : The indole structure enables serotonin receptor agonism (e.g., 5-HT₁A/₂A), whereas the dihydroindene core in the target compound may confer selectivity for other targets .

N-(2-{1-[(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methyl]pyrrolidin-2-yl}-6-methylpyridin-4-yl)pyrazin-2-amine (Lig1)

- Key Difference : Pyrrolidine-pyridine-pyrazine extension.

- Impact : This derivative, identified as a bacterial cysteine synthase inhibitor, demonstrates how functionalizing the methoxyindenyl scaffold expands therapeutic applications .

Physicochemical and Pharmacological Properties

Biological Activity

1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is an organic compound belonging to the indene family. This compound has garnered interest due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15ClN

- Molecular Weight : 197.71 g/mol

- Structure : The compound features a methoxy group at the 6-position and a methanamine group at the 5-position of the indene structure, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Material Preparation : The synthesis begins with 6-methoxy-2,3-dihydro-1H-indene.

- Amination Reaction : The indene derivative undergoes a nucleophilic substitution with methanamine.

- Formation of Hydrochloride Salt : The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine exhibit significant anticancer properties. For instance:

- In vitro Studies : A study on related compounds showed IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potential for growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 2.43 |

| Compound B | HepG2 | 4.98 |

| Compound C | MDA-MB-231 | 7.84 |

The mechanism of action for this class of compounds often involves:

- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.

- Caspase Activation : Induction of apoptosis through caspase pathway activation has been observed in cell studies.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence of antimicrobial activity:

- Compounds derived from similar structures have demonstrated effectiveness against various bacterial strains with MIC values indicating significant inhibition .

Case Studies

- Microtubule Assembly Inhibition : In a study involving related compounds, three derivatives were identified that inhibited microtubule assembly by approximately 40% at concentrations of 20 µM .

- Apoptosis Induction : Another study confirmed that certain derivatives caused morphological changes in cancer cells and enhanced caspase activity by up to 57% at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.